molecular formula C23H25N3O3S2 B2400070 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 950305-09-6

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2400070
CAS No.: 950305-09-6
M. Wt: 455.59
InChI Key: DFCKYKCASMHZFJ-UHFFFAOYSA-N
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Description

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound featuring an imidazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the imidazole ring, sulfonylation, and thioacetylation. The imidazole ring can be synthesized through cyclization reactions involving amido-nitriles . Sulfonylation is achieved using sulfonyl chlorides under basic conditions . The final step involves the thioacetylation of the imidazole derivative with piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor function. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-1-phenyl-1H-imidazole: Shares the imidazole core but lacks the sulfonyl and thioacetyl groups.

    1-(4-methylphenyl)-4-phenylsulfonyl-1H-imidazole: Similar structure but without the piperidine ring.

    2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazole-5-thiol: Contains a thiol group instead of the thioacetyl group.

Uniqueness

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-17-10-12-18(13-11-17)21-24-22(30-16-20(27)26-14-6-3-7-15-26)23(25-21)31(28,29)19-8-4-2-5-9-19/h2,4-5,8-13H,3,6-7,14-16H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCKYKCASMHZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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